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Compound of Interest

Compound Name: Nerolidol

Cat. No.: B600613

Application Notes: Nerolidol as a Flavoring Agent

Introduction

Nerolidol, also known as peruviol, is a naturally occurring sesquiterpene alcohol found in the
essential oils of numerous plants, including jasmine, lavender, tea tree, ginger, and
lemongrass.[1][2][3] It exists in two geometric isomers, cis- and trans-nerolidol.[4][5]
Recognized for its distinct aroma and flavor profile, nerolidol is widely utilized in the food and
fragrance industries.[1] The U.S. Food and Drug Administration (FDA) has approved nerolidol
as a safe food flavoring agent, contributing to its widespread application.[5][6][7] Globally, the
annual usage of nerolidol is estimated to be between 10 and 100 metric tonnes.[5]

Flavor and Aroma Profile

Nerolidol possesses a subtle yet complex flavor and aroma profile, making it a versatile
ingredient in flavor formulations. It is not typically overpowering, allowing it to blend well and
add depth to other flavor notes.[8][9]

e Aroma: The scent is primarily described as a delicate combination of floral (lily, rose), woody
(fresh bark), and green notes.[2][8][9] It also carries nuances of citrus, apple, and melon.[2]

[4]

e Flavor: In terms of taste, nerolidol imparts a mildly sweet and floral character with woody,
green, and fruity undertones.[1][2]
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Regulatory Status and Safety
Nerolidol is recognized as a safe flavoring substance by major regulatory bodies.

o United States: Approved by the U.S. Food and Drug Administration (FDA) for use as a food
flavoring agent.[7][10]

o Europe: Evaluated by the European Food Safety Authority (EFSA) for use in various food
categories.[11]

While generally regarded as safe for consumption as a flavoring agent, it is noted that
nerolidol may cause skin sensitization in predisposed individuals through direct contact.[12]
Standard safety precautions, such as wearing gloves and eye protection, should be followed
when handling the concentrated substance.[12]

Applications in the Food Industry

Nerolidol's unique profile allows it to be used as a flavor enhancer in a wide variety of food and
beverage products.[5][13] Its floral and woody character can round out fruit flavors, add
complexity to beverages, and provide a fresh note in confectionery.[9] It is commonly used in
products like chewing gum and lozenges.[3]

Data Presentation

Table 1: Physicochemical Properties of Nerolidol
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Property Value Reference(s)
Chemical Formula C15H260 [2][13]
Molecular Weight 222.37 g/mol [13]

CAS Number 7212-44-4 [2][13]
Appearance Colorless to pale yellow liquid [13]

Floral, woody, slightly citrus-

Odor , [2][13]
like

Boiling Point ~276°C (529°F) [13]

Flash Point ~96°C (204.8°F) [2]

| Solubility | Insoluble in water; soluble in alcohol and oils |[13] |

Table 2: Recommended Usage Levels of Nerolidol in Food and Beverages Note: The dose
rates from Perfumer & Flavorist are suggested levels for use in flavors intended to be dosed at
0.05% in the final product.
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Food/Beverage Average Usage Maximum Usage
Reference(s)

Category (mgl/kg or ppm) (mgl/kg or ppm)
Non-alcoholic

2.0 5.0 [11]
Beverages
Alcoholic Beverages 30.0 100.0 [11]
Confectionery 200.0 500.0 [11]
Bakery Wares 2.0 6.0 [11]
Dairy Products 2.0 8.0 [11]
Edible Ices 2.0 8.0 [11]
Ready-to-eat Savories 2.0 10.0 [11]
Blackberry Flavors ~50 - [9]
Blackcurrant Flavors ~80 - [9]
Blueberry Flavors ~200 - [9]
Raspberry Flavors ~20 - [9]

| Strawberry Flavors | ~100 | - |[9] |

Experimental Protocols

Protocol 1: Sensory Evaluation of Nerolidol in a Beverage Matrix (Quantitative Descriptive
Analysis)

Objective: To characterize the sensory profile and quantify the flavor attributes of nerolidol in a
model beverage system.

Materials:
¢ Nerolidol (food grade)

e Model beverage base (e.g., 5% sucrose solution in spring water)
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Control sample (beverage base without nerolidol)

Test samples (beverage base with varying concentrations of nerolidol, e.g., 1, 3, 5 ppm)

ISO standard wine tasting glasses

Unsalted crackers and spring water for palate cleansing

Sensory evaluation software or ballots

Methodology:

o Panelist Selection and Training:

o Recruit 8-12 panelists based on their sensory acuity and ability to describe flavors.

o Conduct training sessions to familiarize panelists with the flavor profile of nerolidol.
Develop a consensus vocabulary (lexicon) for key aroma and flavor attributes (e.qg.,

"woody," "floral," “citrus peel," "green," "sweet").

o Train panelists to use a 15-point intensity scale for rating each attribute.

e Sample Preparation:

o

Prepare a stock solution of nerolidol in food-grade ethanol.

o Prepare test samples by spiking the model beverage base with the nerolidol stock
solution to achieve the target concentrations.

o Prepare a control sample containing only the beverage base and an equivalent amount of
ethanol used for the highest nerolidol concentration to account for any potential solvent
effects.

o Code all samples with three-digit random numbers.

o Evaluation Procedure:
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o Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths
under controlled lighting and temperature.

o Present the samples to panelists in a randomized and balanced order.

o Instruct panelists to first evaluate the aroma of the sample, then taste it, holding it in their
mouth for 5-10 seconds before expectorating.

o Panelists will rate the intensity of each attribute from the agreed-upon lexicon on their
ballot.

o Ensure panelists cleanse their palate with water and crackers between samples.

o Data Analysis:

(¢]

Collect the data from all panelists.

o Perform an Analysis of Variance (ANOVA) to determine if there are significant differences
in attribute ratings between the samples.

o If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify
which sample concentrations differ.

o Visualize the results using a spider web plot to compare the sensory profiles of the
different concentrations.

Protocol 2: Accelerated Stability Testing of Nerolidol in a Food Matrix

Objective: To assess the stability of nerolidol in a food product under accelerated storage
conditions.

Materials:
e Food product matrix (e.g., a clear hard candy or a UHT-processed beverage)
e Nerolidol (food grade)

e Environmental chambers with controlled temperature and light
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e Gas Chromatography-Mass Spectrometry (GC-MS) system
e Solid Phase Microextraction (SPME) fibers for volatile extraction
e Analytical standards and solvents
Methodology:
e Sample Preparation:
o Prepare a batch of the chosen food product.
o Incorporate nerolidol at a known concentration (e.g., 50 ppm).
o Package the product in its final intended packaging.
o Create a control batch without nerolidol.
» Storage Conditions:
o Store samples under various conditions to accelerate degradation:
= Condition A (Control): 20°C, dark.
» Condition B (Elevated Temperature): 40°C, dark.
= Condition C (Light Exposure): 20°C, with exposure to full-spectrum light.

o The instability of flavor compounds like citral is known to be accelerated by high
temperature, light, and oxygen.[14]

o Time Points for Analysis:

o Analyze samples at regular intervals: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12
weeks.

e Analytical Procedure (GC-MS):

o At each time point, take representative samples from each storage condition.
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o Extract volatile compounds using SPME-GC-MS, a method suitable for nerolidol analysis.
[15]

o Create a calibration curve using nerolidol standards to quantify its concentration in the
samples.

o Identify and semi-quantify any major degradation products by comparing mass spectra to
libraries (e.g., NIST).

e Sensory Evaluation:

o In parallel with the analytical testing, conduct sensory discrimination tests (e.g., a triangle
test) at key time points (e.g., Time 0 and Week 8).

o Use trained panelists to determine if a perceivable difference exists between the fresh
sample (stored at 20°C, dark) and the samples from accelerated conditions.

o Data Analysis and Interpretation:

o Plot the concentration of nerolidol over time for each storage condition to determine its
degradation kinetics.

o Correlate the analytical data with the sensory results to establish a shelf-life based on both
chemical stability and flavor perception.

Visualizations
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Caption: Workflow for the evaluation and application of nerolidol as a food flavoring agent.
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Caption: Experimental workflow for the sensory evaluation of nerolidol in a food matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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